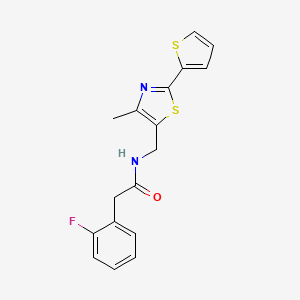

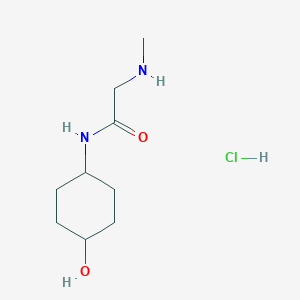

![molecular formula C21H17N3O2S B2378698 N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,2-diphenylacetamide CAS No. 941966-42-3](/img/structure/B2378698.png)

N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,2-diphenylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of thiazolo[3,2-a]pyrimidines has been reported in several studies . One of the most widely known methods is based on the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . Another study accomplished a regioselective synthesis of 2-aroyl-3-methyl-6,7-dihydro-5H-thiazolo[3,2-a]pyrimidines by the reaction of tetrahydropyrimidine-2(H)-thione with α-bromo-1,3-diketones .

Molecular Structure Analysis

The molecular structure of thiazolo[3,2-a]pyrimidines has been characterized in several studies . These compounds possess an active methylene group (C2H2) which is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents .

Chemical Reactions Analysis

Thiazolo[3,2-a]pyrimidines have shown high reactivity towards various electrophilic reagents due to the presence of an active methylene group . This makes them promising scaffolds for the design of new medicines, including anticancer drugs .

Aplicaciones Científicas De Investigación

Apart from their significant synthetic potential, derivatives of thiazolo [3,2-a]pyrimidine, especially 2-substituted ones, serve as promising scaffolds for designing new medicines. These compounds have demonstrated potential in various applications, including anticancer drugs and other therapeutic agents .

Anticancer Properties

The thiazolo[3,2-a]pyrimidine moiety shows structural similarity to purine, making it an attractive candidate for designing compounds that effectively bind to biological targets. Specifically, 2-substituted thiazolo[3,2-a]pyrimidines exhibit high antitumor activity . Researchers have explored their potential as novel anticancer agents due to their unique chemical structure and biological interactions.

Antibacterial Activity

Thiazolo[3,2-a]pyrimidine derivatives have also demonstrated antibacterial properties. These compounds could serve as leads for developing new antibiotics or antimicrobial agents. Further studies are needed to explore their mechanism of action and optimize their efficacy .

Anxiolytics and Neurological Applications

While not extensively studied, thiazolo[3,2-a]pyrimidines may have anxiolytic properties. Researchers have investigated their potential as anti-anxiety drugs, although more research is required to establish their clinical utility .

Alzheimer’s Disease Research

The thiazolo[3,2-a]pyrimidine scaffold has been explored for designing acetylcholinesterase inhibitors, which could be useful in countering Alzheimer’s disease. These inhibitors aim to enhance cholinergic neurotransmission and improve cognitive function .

Bcl-2 Family Proteins

Thiazolo[3,2-a]pyrimidine derivatives have been investigated as potential modulators of antiapoptotic proteins in the Bcl-2 family. These proteins play a crucial role in cell survival and apoptosis regulation. Further studies are needed to elucidate their precise mechanisms of action .

Mecanismo De Acción

Target of Action

The primary targets of N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,2-diphenylacetamide are glutamate receptors and acetylcholinesterase . Glutamate receptors play a crucial role in the nervous system, mediating excitatory synaptic transmission in the brain, while acetylcholinesterase is involved in the termination of impulse transmissions at cholinergic synapses.

Mode of Action

This compound acts as an antagonist to glutamate receptors . By binding to these receptors, it prevents the action of glutamate, a neurotransmitter, thereby modulating the transmission of signals in the nervous system. It also inhibits acetylcholinesterase , an enzyme that breaks down acetylcholine, a neurotransmitter important for communication between neurons, particularly in the muscles, heart, and brain.

Biochemical Pathways

The inhibition of acetylcholinesterase leads to an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission . This can affect various downstream effects, including muscle contraction and heart rate. The antagonistic effect on glutamate receptors can modulate synaptic plasticity, which is crucial for cognitive functions like learning and memory .

Result of Action

The result of the compound’s action is a modulation of neurotransmission in the nervous system. By inhibiting acetylcholinesterase and antagonizing glutamate receptors, it can potentially influence a range of neurological processes and conditions . For instance, it shows anti-inflammatory, antiparkinsonian, and antiherpes activity .

Propiedades

IUPAC Name |

N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-2,2-diphenylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O2S/c1-14-18(20(26)24-12-13-27-21(24)22-14)23-19(25)17(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-13,17H,1H3,(H,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JETLPLDMNVQOFX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2C=CSC2=N1)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,2-diphenylacetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[[[(2R,3S)-2-Ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]-(9H-fluoren-9-ylmethoxycarbonyl)amino]methyl]cyclopropane-1-carboxylic acid](/img/no-structure.png)

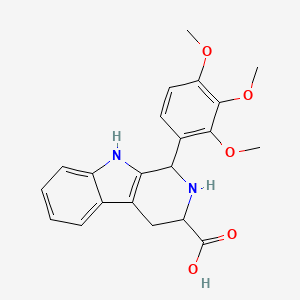

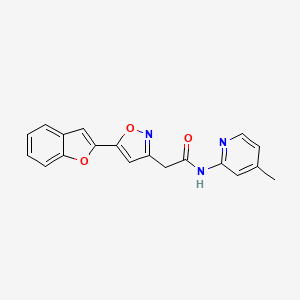

![3,9,9-trimethyl-6-pyridin-3-yl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2378622.png)

![2,6-Diethyl-5-mercapto-2,6-dihydro-7H-pyrazolo[4,3-D]pyrimidin-7-one](/img/structure/B2378627.png)

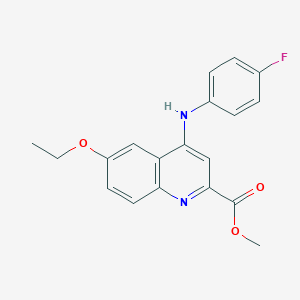

![2-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-7-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2378633.png)

![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl benzenecarboxylate](/img/structure/B2378634.png)

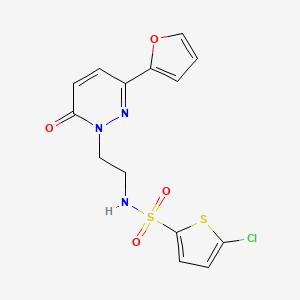

![6-methyl-5-(2-(5-((2-oxo-2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)ethyl)thio)-1,3,4-oxadiazol-2-yl)ethyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2378636.png)